methyl N-sulfamoylcarbamate

Description

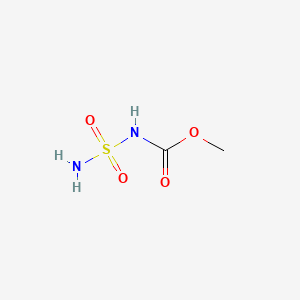

Structure

3D Structure

Properties

CAS No. |

14437-08-2 |

|---|---|

Molecular Formula |

C2H6N2O4S |

Molecular Weight |

154.15 g/mol |

IUPAC Name |

methyl N-sulfamoylcarbamate |

InChI |

InChI=1S/C2H6N2O4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)(H2,3,6,7) |

InChI Key |

JDAAQUVSYXJIPM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N Sulfamoylcarbamate and Its Structural Analogues

Direct Synthesis Approaches to N-Sulfamoylcarbamates

Direct synthesis methods provide efficient pathways to N-sulfamoylcarbamate scaffolds by constructing the key functional group in a controlled manner. These approaches often involve carbamoylation and sulfamoylation steps, utilizing versatile and highly reactive reagents to build the desired molecular framework.

Carbamoylation and Sulfamoylation Routes via Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent widely used in organic synthesis for the introduction of the sulfamoyl moiety (-SO₂NH-). researchgate.netarxada.com Its remarkable reactivity stems from two strong electrophilic sites: the carbon of the isocyanate group and the sulfur atom. arxada.com Typically, the isocyanate group reacts preferentially with nucleophiles, allowing for a stepwise construction of more complex molecules. tcichemicals.com This dual reactivity makes CSI a key intermediate for synthesizing a range of compounds, including carbamates and sulfamides. arxada.com

A notable application of chlorosulfonyl isocyanate is in the synthesis of sulfamidocarbonyloxyphosphonates. This process involves a two-step reaction sequence: carbamoylation followed by sulfamoylation. researchgate.net Initially, the hydroxyl group of an α-hydroxyphosphonate attacks the electrophilic carbonyl carbon of CSI. This is followed by the reaction of an amino derivative with the chlorosulfonyl group to complete the formation of the N-sulfamoylcarbamate linkage. researchgate.net

This methodology provides an efficient route to novel organophosphorus compounds that incorporate a cyclosulfamide moiety. The synthesis begins with α-hydroxyphosphonates, which undergo carbamoylation and sulfamoylation with CSI, followed by an intramolecular cyclization to yield the final products. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as ¹H, ¹³C, and ³¹P NMR. researchgate.net

| Starting Material | Reagent | Key Intermediate | Final Product Class |

| α-Hydroxyphosphonate | Chlorosulfonyl Isocyanate (CSI) | Carbamoyl (B1232498) chloride derivative | Sulfamidocarbonyloxyphosphonate |

The chlorosulfonyl group of the intermediate formed from the reaction of CSI with an alcohol is susceptible to nucleophilic attack by a wide range of amino derivatives. This subsequent sulfamoylation step is crucial for completing the synthesis of N-sulfamoylcarbamates. researchgate.net Primary and secondary amines, as well as other related amino compounds like β-amino esters, can be effectively coupled at the sulfur center. researchgate.net This flexibility allows for the introduction of diverse substituents, leading to a library of structurally varied sulfamidocarbonyloxyphosphonates. researchgate.net The reaction provides a reliable method for creating complex molecules with potential biological applications.

| Intermediate | Nucleophile | Reaction Type | Product Feature |

| R-O-CO-NSO₂Cl | Primary/Secondary Amine | Sulfamoylation | N-Substituted Sulfamoyl Group |

| R-O-CO-NSO₂Cl | β-Amino Ester | Sulfamoylation | Ester-Functionalized Side Chain |

| R-O-CO-NSO₂Cl | Oxazolidin-2-one | Sulfamoylation | Chiral Auxiliary Attachment |

Mitsunobu-Based Synthetic Procedures for Sulfamoylcarbamate Scaffolds

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and thioethers. missouri.eduwikipedia.org The reaction proceeds via a dehydrative redox mechanism, typically employing a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key feature of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for stereoselective syntheses. missouri.eduwikipedia.org

In the context of sulfamoylcarbamate synthesis, the Mitsunobu reaction can be adapted to form C-N bonds. The alcohol is activated by the Mitsunobu reagents, forming a good leaving group, which is then displaced by a suitable nitrogen nucleophile in an Sₙ2 fashion. wikipedia.org For the synthesis of sulfamoylcarbamate precursors, a nitrogen-containing pronucleophile, such as a sulfonamide, can be utilized. nih.gov This approach allows for the stereocontrolled introduction of the nitrogen component of the target scaffold.

| Component | Role in Reaction | Example Reagents |

| Alcohol | Substrate (becomes leaving group) | Primary or Secondary Alcohol |

| Phosphine | Reducing Agent | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing Agent | DEAD, DIAD |

| Nucleophile | Displacing Group | Sulfonamide or related N-H acidic compound |

Efficient Sulfamoylation of Hydroxyl Groups Utilizing Specific Solvents (e.g., N,N-Dimethylacetamide, 1-Methyl-2-Pyrrolidone)

The direct sulfamoylation of hydroxyl groups is a fundamental transformation in the synthesis of sulfamates, which are key components of sulfamoylcarbamates. The efficiency of this reaction can be significantly influenced by the choice of solvent. Research has shown that polar aprotic solvents such as N,N-dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) can markedly accelerate the sulfamoylation of alcohols with sulfamoyl chloride. researchgate.net

Compared to other commonly used solvents, DMA and NMP facilitate higher yields of the desired sulfamate (B1201201) products, often without the need for an added base. researchgate.net It has been demonstrated that approximately two equivalents of sulfamoyl chloride relative to the alcohol are sufficient to drive the reaction to completion under these conditions. researchgate.net This method has proven applicable to a broad range of hydroxyl-containing compounds, highlighting its general utility. researchgate.net The role of DMA is believed to extend beyond that of a simple solvent; it may act as a nucleophilic catalyst, promoting the sulfonylation process. researchgate.net

| Solvent | Key Advantage | Base Required | Typical Yield |

| N,N-Dimethylacetamide (DMA) | Accelerated reaction rate | No | High |

| 1-Methyl-2-Pyrrolidone (NMP) | Accelerated reaction rate | No | High |

Synthesis of Related Sulfamoyl-Containing Derivatives

The synthetic strategies used for methyl N-sulfamoylcarbamate can be extended to produce a variety of related sulfamoyl-containing derivatives. The versatility of reagents like chlorosulfonyl isocyanate allows for the synthesis of N-acylsulfonamides, which are valuable in medicinal chemistry. researchgate.net For instance, N-acylsulfonamides containing a phosphonate (B1237965) moiety have been prepared in a multi-step sequence involving carbamoylation, sulfamoylation, deprotection, and acylation starting from CSI. researchgate.net

Furthermore, the sulfamoylation of alcohols is a general method for producing sulfamate esters, which are important precursors for creating cyclic sulfamidates. researchgate.net Another class of related compounds, the O-aryl carbamates, can be synthesized in a one-pot procedure by reacting in situ generated N-substituted carbamoyl chlorides with substituted phenols. organic-chemistry.org These varied synthetic routes underscore the modularity of the chemical building blocks and reactions, enabling the creation of a diverse library of sulfamoyl-containing molecules.

Synthesis of Sulfamoylbenzamides and Triazole Hybrids via Click Chemistry

A notable application involves the synthesis of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives. This process hybridizes a benzenesulfonamide (B165840) moiety, which can act as a zinc-binding group, with a triazole ring serving as a spacer to various substituted aryl groups. The core of this synthesis is the Cu(I)-mediated click reaction between an azide-containing benzenesulfonamide pharmacophore and a range of aryl acetylenes or 1,6-heptadiyne. nih.gov This approach allows for the creation of a diverse library of compounds with potential biological activity. nih.gov

The general scheme for this reaction is as follows:

An organic azide (B81097) functionalized with a sulfamoylbenzamide core is reacted with a terminal alkyne.

The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

The result is a 1,4-disubstituted 1,2,3-triazole ring linking the sulfamoylbenzamide to another molecular fragment.

Beyond triazoles, sulfamoylbenzamides themselves can be synthesized through methods like carbodiimide (B86325) coupling, where a carboxylic acid is activated to react with an amine, forming the amide bond. rsc.org

Table 1: Examples of Click Chemistry Reactions in the Synthesis of Triazole Hybrids

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst | Product | Reference |

|---|---|---|---|---|

| Azide-containing benzenesulfonamide | Various aryl acetylenes | Copper(I) | 1,2,3-Triazol-1-ylbenzenesulfonamide derivatives | nih.gov |

| Azidopeptides | Oxazolone-based peptides | Copper(I) | Triazole-functionalized oxazolone (B7731731) peptidomimetics | researchgate.net |

| Azide building blocks | Alkynes with zinc-binding group | Copper(I) | Library of potential HDAC3 inhibitors | researchgate.net |

N-Arylation of Sulfamides via Photochemical and Transition-Metal Catalysis (e.g., Nickel-Catalyzed Methods)

The N-arylation of sulfamides is a critical transformation for the synthesis of a wide range of biologically active molecules. Both photochemical and transition-metal-catalyzed methods have been developed to achieve this, with nickel-catalyzed approaches being particularly prominent.

Photochemical Methods:

Visible light-mediated photocatalysis has emerged as a mild and efficient tool for N-arylation. One such method for the N-arylation of sulfamides with aryl bromides utilizes a dual-catalytic system. This system comprises [Ir(ppy)2(dtbbpy)]PF6 as a photosensitizer and NiBr2·glyme as a precatalyst, with 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) serving as the base. nih.govduke.edu The reaction proceeds at room temperature under visible light irradiation and can achieve yields ranging from 66% to quantitative. nih.govduke.edu This method is compatible with various functional groups, leaving aryl boronic esters and aryl chlorides untouched. nih.govduke.edu

A catalyst-free approach for the arylation of sulfonamides with boronic acids has also been described, which proceeds via a visible light-mediated N–S bond cleavage. nih.govrsc.org

Nickel-Catalyzed Methods:

Nickel catalysis offers a cost-effective and efficient alternative to traditional palladium-based cross-coupling reactions for C-N bond formation. researchgate.net General strategies for the construction of carbon-heteroatom bonds have been developed using a simple NiBr2 catalyst without the need for external ligands or photosensitizers, promoted by light. acs.org These methods are effective for the N-arylation of sulfonamides with high functional group tolerance. acs.org

The development of Ni-catalyzed C-N cross-couplings of sulfonamides with (hetero)aryl chlorides has been a significant advancement, as these transformations were previously mainly achievable with palladium catalysis. researchgate.netresearchgate.net The use of air-stable (L)NiCl(o-tol) pre-catalysts (where L is a phosphine ligand like PhPAd-DalPhos) has enabled these reactions. researchgate.net

Table 2: Comparison of N-Arylation Methods for Sulfamides

| Method | Catalyst/Conditions | Arylating Agent | Key Features | References |

|---|---|---|---|---|

| Photochemical | [Ir(ppy)2(dtbbpy)]PF6 / NiBr2·glyme, visible light | Aryl bromides | Mild, room temperature, high functional group tolerance | nih.govduke.edu |

| Photochemical | Visible light, catalyst-free | Boronic acids | N-S bond cleavage mechanism | nih.govrsc.org |

| Nickel-Catalyzed | NiBr2, light-promoted | Aryl halides | Ligand- and photosensitizer-free | acs.org |

| Nickel-Catalyzed | (L)NiCl(o-tol) pre-catalyst | (Hetero)aryl chlorides | Effective for previously challenging substrates | researchgate.netresearchgate.net |

| Transition-Metal Free | CsF | o-Silylaryl triflates | Mild conditions, good to excellent yields | nih.gov |

Formation of Sulfamate and Sulfamide (B24259) Linkages in Oligonucleotide Analogues

Oligonucleotide analogues with modified backbones are of great interest for therapeutic applications due to their potential for improved bioavailability and nuclease resistance. acs.orgnih.govresearchgate.netfigshare.com The replacement of the natural phosphodiester linkage with sulfamate or sulfamide groups is a key strategy in this area.

The synthesis of oligonucleotides containing LNA (Locked Nucleic Acid)-sulfamate and sulfamide linkages can be achieved using a standard solid-phase dinucleotide phosphoramidite (B1245037) strategy. acs.org This method allows for the incorporation of these modified linkages into growing oligonucleotide chains. These synthetic analogues have demonstrated high affinity for RNA and excellent resistance to degradation by nucleases. acs.orgnih.govresearchgate.netfigshare.com For instance, oligonucleotides with sulfamate or sulfamide linkages have shown stability against endonuclease S1 from Aspergillus oryzae for over two days, whereas unmodified oligonucleotides are degraded in under an hour. acs.org

A patent describes oligonucleotide analogs possessing at least one sulfamate or sulfamide internucleotide linkage, highlighting their potential as specific hybridization probes for detecting complementary nucleic acid sequences. google.com The synthesis can be performed in a stepwise 5'-to-3' direction, adding a single nucleotide unit at a time. google.com The sulfamate linkage has been shown to be resistant to the conditions required for cleavage from the solid support and base deprotection. google.com

The formation of the sulfamide linkage can sometimes be accompanied by side reactions, such as acetylation of the backbone nitrogen atoms by the capping reagent (acetic anhydride/N-methylimidazole) used during solid-phase synthesis. acs.org

Table 3: Properties of Oligonucleotides with Modified Linkages

| Linkage Type | Synthetic Method | Key Properties | Reference |

|---|---|---|---|

| LNA-Sulfamate | Solid-phase dinucleotide phosphoramidite | High RNA affinity, excellent nuclease resistance | acs.org |

| LNA-Sulfamide | Solid-phase dinucleotide phosphoramidite | High RNA affinity, excellent nuclease resistance | acs.org |

| Sulfamate | Stepwise 5'-to-3' synthesis | Nuclease resistant, capable of duplex formation | google.com |

Synthetic Routes for Sulfonamide Derivatives as Precursors

Sulfonamide derivatives are crucial precursors for the synthesis of more complex molecules, including this compound and its analogues. A variety of synthetic methods are available for their preparation.

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netfrontiersrj.com The necessary sulfonyl chlorides are typically prepared from sulfonic or sulfinic acids by treatment with reagents like thionyl chloride (SOCl2) or phosphorus chlorides. researchgate.net

More contemporary methods have been developed to overcome the limitations of the classical approach, such as the use of harsh reagents. thieme-connect.com These include:

Catalytic Methods: Transition metals such as indium, copper, and palladium can catalyze the synthesis of sulfonamides. researchgate.netresearchgate.net

Oxidative Coupling: The direct oxidative coupling of thiols and amines has emerged as an efficient, single-step method for synthesizing sulfonamides, streamlining the process and reducing waste. rsc.org For instance, I2O5 can mediate the direct sulfonylation of amines with arylthiols under metal-free conditions. rsc.org

Starting from Thiols: Thiols can be converted to sulfonamides in situ. One method involves the oxidation of a thiol to a sulfonyl chloride using sodium hypochlorite, which is then reacted with an amine. researchgate.net

From Sulfonic Acids and Sulfenamides: Sulfonic acids and sulfenamides can also serve as starting materials for sulfonamide synthesis. researchgate.netresearchgate.net

Sulfur Dioxide Insertion: The use of sulfur dioxide surrogates like K2S2O5 and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides an effective way to introduce the sulfonyl group. thieme-connect.com

Table 4: Overview of Synthetic Routes to Sulfonamides

| Starting Material | Reagents/Catalyst | Description | References |

|---|---|---|---|

| Sulfonyl Chloride | Primary/Secondary Amine, Base | Traditional and general method. | researchgate.netfrontiersrj.com |

| Thiols | Oxidizing agent (e.g., Sodium Hypochlorite), Amine | In situ generation of sulfonyl chloride followed by amination. | researchgate.net |

| Thiols and Amines | I2O5 | Direct oxidative S-N coupling under metal-free conditions. | rsc.org |

| Amines | Indium catalyst | A facile and efficient sulfonylation of amines. | researchgate.net |

| Various Precursors | Copper, Palladium catalysts | Transition-metal catalyzed cross-coupling reactions. | researchgate.netresearchgate.net |

| Aryl Halides/Boronic Acids | Transition metal catalysts | Direct introduction of the SO2 moiety. | frontiersrj.com |

Chemical Reactivity and Mechanistic Investigations of Methyl N Sulfamoylcarbamate Systems

Pathways Involving Reactive Intermediates

Generation of Benzyl (B1604629) Cations from N-Sulfamoylcarbamates in Friedel-Crafts Alkylation

A novel method for the generation of highly reactive benzyl cations involves the thermal decomposition of aryl-benzyl-sulfamoylcarbamates. researchgate.net These precursors can be synthesized in a one-pot reaction from chlorosulfonyl isocyanate. researchgate.netchemrxiv.org The subsequent thermal treatment of these N-sulfamoylcarbamates leads to the efficient formation of benzyl cations, which can then participate in Friedel-Crafts alkylation of aromatic compounds without the need for a catalyst. researchgate.netrsc.org

This uncatalyzed Friedel-Crafts alkylation proceeds through the generation of a carbocation electrophile from the N-sulfamoylcarbamate precursor. researchgate.netresearchgate.netchemrxiv.org The general mechanism of Friedel-Crafts alkylation involves the attack of an aromatic ring on a carbocation. nih.govnih.gov In this specific application, the thermal decomposition of the aryl-benzyl-sulfamoylcarbamate provides the necessary benzyl cation for the electrophilic aromatic substitution to occur. researchgate.net The reaction has been shown to be efficient for the benzylation of various aromatic compounds.

The utility of this method lies in its ability to generate highly reactive carbocations under relatively mild, catalyst-free conditions. researchgate.netresearchgate.net The reactivity of the generated benzyl cations allows for the alkylation of even poorly nucleophilic aromatic solvents such as benzene, toluene, and mesitylene, often resulting in nearly quantitative yields of the corresponding benzylated products. researchgate.net

Below is a table summarizing the outcomes of the uncatalyzed Friedel-Crafts alkylation using benzyl cations generated from N-sulfamoylcarbamates with various aromatic compounds.

| Aromatic Substrate | Product | Yield (%) |

| Benzene | Diphenylmethane | 95 |

| Toluene | 2- and 4-Benzyldiphenylmethane | 98 |

| Anisole | 4-Methoxydiphenylmethane | 98 |

| Mesitylene | 2,4,6-Trimethyldiphenylmethane | 98 |

Radical Reaction Pathways

Generation of Sulfur-Centered Sulfamoyl Radicals

Sulfur-centered sulfamoyl radicals are valuable synthetic intermediates for the construction of sulfonamides, a structural motif prevalent in many pharmaceutical compounds. chemrxiv.org An innovative approach for the generation of these radicals involves the visible-light-mediated fixation of sulfur dioxide. chemrxiv.orgresearchgate.netchemrxiv.org In this process, a suitable nitrogen radical precursor and a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct), can be used to generate sulfamoyl radicals in the presence of a photoredox catalyst. chemrxiv.orgresearchgate.netchemrxiv.org

The generated sulfamoyl radicals can then be trapped by electron-rich olefins to afford various sulfonamides. chemrxiv.orgresearchgate.net This method provides a direct route to these important compounds. Another strategy for producing sulfonyl radicals involves the use of dimethylsulfamoyl chloride under redox-neutral conditions, activated by visible light. rsc.org This allows for the controlled generation of either sulfamoyl or sulfonate radicals, depending on the photocatalyst used. rsc.org

Mechanistic studies suggest that the process can initiate with the homolytic fragmentation of a precursor to furnish a nitrogen-centered radical. chemrxiv.org This radical can then be trapped by sulfur dioxide to form the key sulfur-centered sulfamoyl radical. chemrxiv.org This reactive intermediate subsequently adds to an olefin, leading to the final sulfonamide product after an oxidation and elimination sequence. chemrxiv.org

The following table presents data on the generation of sulfamoyl radicals from different precursors and their subsequent reaction with an olefin.

| Nitrogen Radical Precursor | SO₂ Source | Olefin | Product | Yield (%) |

| N-Aminopyridinium salt | DABSO | Styrene | Vinylic sulfonamide | 75 |

| N-Aminopyridinium salt | SO₂ | Styrene | Vinylic sulfonamide | 68 |

| Dimethylsulfamoyl chloride | - | Acrylate | Alkylsulfonamide | 85 |

Photosensitized Imino-Sulfamoylation of Alkenes (e.g., using methylene (B1212753) sulfamoyl carbamate (B1207046) as a bifunctional reagent)

A photosensitized, metal-free approach has been developed for the 1,2-imino-sulfamoylation of alkenes. researchgate.net This methodology utilizes a bifunctional reagent, such as an oxime carbamate, in conjunction with sulfur dioxide to achieve the desired transformation. The reaction proceeds via a radical pathway, initiated by an organic photosensitizer. researchgate.net

This process offers a direct and atom-economical method for the synthesis of valuable β-amino sulfone derivatives from readily available alkenes. researchgate.net The strategy is applicable to a wide range of olefin substrates, including those with diverse electronic features. researchgate.net Mechanistic investigations indicate that triplet-triplet energy transfer is a crucial step in the reaction pathway. researchgate.net

The bifunctional nature of reagents like oxime carbamates allows for the introduction of both an imino and a sulfamoyl group across the double bond of the alkene. This transformation provides access to densely functionalized molecules in a single step. researchgate.net The reaction accommodates both activated and unactivated alkenes, as well as various oxime esters, leading to a broad scope of β-amino sulfones in moderate to high yields. researchgate.net

The table below illustrates the scope of the photosensitized imino-sulfamoylation with various alkenes.

| Alkene Substrate | Bifunctional Reagent | Product | Yield (%) |

| Styrene | Oxime carbamate | β-Imino sulfone | 82 |

| 1-Octene | Oxime carbamate | β-Imino sulfone | 75 |

| Cyclohexene | Oxime carbamate | trans-β-Imino sulfone | 68 |

| Methyl acrylate | Oxime carbamate | β-Imino sulfone | 55 |

Applications in Contemporary Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The structural rigidity and defined stereoelectronic properties of N-sulfonyl carbamates make them excellent building blocks for constructing larger, more complex molecules. sciencedaily.comyoutube.com In organic synthesis, the ability to use well-defined, multifunctional components is crucial for the efficient assembly of intricate targets, such as natural products and pharmaceuticals. zyvex.comnih.govnih.gov

The carbamate (B1207046) portion of the molecule can act as a stable protecting group for amines, which is fundamental in multi-step syntheses. nih.gov The sulfonyl group, being strongly electron-withdrawing, influences the reactivity of the adjacent nitrogen atom, allowing for selective transformations. This dual functionality enables chemists to introduce nitrogen-containing fragments into molecules with a high degree of control. For instance, related N-acyl sulfonamides have been used in cycloisomerization reactions to create cyclic building blocks that are otherwise difficult to access. nih.govacs.org

| Building Block Class | Key Features | Resulting Structures |

| N-Sulfonyl Carbamates | Electron-withdrawing sulfonyl group, stable carbamate linkage | Polysubstituted nitrogenous scaffolds |

| Cyclic N-Sulfonyl Imidates | Formed from unsaturated N-acyl sulfonamides | Diverse N-heterocycles |

| Carbamate Derivatives | Amide-ester hybrid, proteolytic stability | Peptidomimetics, prodrugs |

Strategic Reagents in Functionalization Reactions (e.g., Alkenes)

The functionalization of simple, readily available alkenes into more complex structures is a cornerstone of modern organic synthesis. Reagents like methyl N-sulfamoylcarbamate belong to a class of compounds that can be used to introduce nitrogen and other functionalities across a double bond.

While direct examples involving this compound are not extensively documented, the reactivity of related N-sulfonyl and carbamate species is well-established in alkene functionalization. For example, enantioselective hydrocarbamoylation of alkenes has been achieved using carbamoyl (B1232498) chlorides in the presence of a copper catalyst, demonstrating the utility of the carbamoyl group in C-N bond formation with olefins. nih.gov Furthermore, enantioselective sulfenofunctionalization of alkenes, where a sulfur and another nucleophile are added across the double bond, highlights the role of sulfur-containing reagents in stereocontrolled synthesis. nih.gov The principles from these reactions suggest the potential for this compound to act as a bifunctional reagent in similar transformations.

Table 2: Examples of Alkene Functionalization with Related Reagents

| Reaction Type | Reagent Class | Alkene Substrate | Key Outcome |

|---|---|---|---|

| Hydrocarbamoylation | Carbamoyl chlorides | Vinyl arenes, Alkenyl silanes | Asymmetric formation of amides nih.gov |

| Sulfenoetherification | N-Arylsulfenylphthalimides | Hydroxyl-substituted alkenes | Enantioselective synthesis of tetrahydropyrans nih.gov |

Precursors for Nitrogen and Sulfur-Containing Heterocyclic Compounds

Nitrogen and sulfur-containing heterocycles are ubiquitous in medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.netnih.gov The synthesis of these ring systems is a major focus of organic chemistry. Compounds containing both nitrogen and sulfur in a reactive arrangement, such as this compound, are valuable precursors for these targets.

The intramolecular cyclization of substrates derived from sulfonamides is a powerful method for creating various nitrogen-containing heterocycles. benthamscience.com For example, unsaturated N-acyl sulfonamides can undergo cobalt-catalyzed cyclization to form N-sulfonyl lactams. nih.gov The general strategy involves the activation of a part of the molecule to facilitate a ring-closing reaction, and the sulfamoylcarbamate moiety is well-suited for such transformations. The nitrogen atom can act as a nucleophile, while the sulfonyl group can activate adjacent positions or participate directly in the reaction cascade. This approach has been used to synthesize a wide range of N-heterocycles, including oxazolines, quinazolines, and isoquinolines from related imidate precursors. acs.org The synthesis of N-sulfonated heterocycles like aziridines and azetidines further underscores the utility of this class of compounds. unifi.itscribd.com

Utility in Enabling C-N and C-S Bond Formation Strategies

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental to the synthesis of a vast number of organic molecules, including most pharmaceuticals. tcichemicals.compageplace.de this compound, containing both a reactive nitrogen and a sulfur center, is conceptually an ideal reagent for developing new strategies in this area.

C-N Bond Formation: The sulfonamide and carbamate groups are both well-established functionalities for introducing nitrogen into organic molecules. nih.govacs.org For instance, N-acylsulfonamides can be synthesized via the carbonylative coupling of sulfonyl azides with nucleophiles, showcasing a method to form a C-N bond and an acylsulfonamide simultaneously. acs.org Carbamates themselves are often formed through reactions that create a C-N bond, such as the palladium-catalyzed assembly of azides, carbon monoxide, and alcohols. nih.gov The use of sulfonamides in C-H amination reactions provides a direct way to form C-N bonds by functionalizing otherwise inert C-H bonds.

C-S Bond Formation: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-S bonds, often using various sulfur surrogates to avoid the use of odorous thiols. rsc.org While direct C-S bond-forming reactions using the sulfur atom of a sulfamoylcarbamate are less common, the sulfonyl group is a key component in many organosulfur compounds. The synthesis of these compounds often relies on building blocks where the sulfur atom is already incorporated, highlighting the importance of reagents like this compound as sources of the sulfonyl moiety.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the fundamental electronic characteristics of a molecule, which in turn govern its chemical behavior.

Ab initio self-consistent field (SCF) molecular orbital calculations are foundational in quantum chemistry, providing a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. While specific ab initio SCF studies on methyl N-sulfamoylcarbamate are not extensively available in public literature, the principles can be applied to understand its electronic makeup.

For related sulfamoyl species, these studies typically focus on elucidating the distribution of electrons within the molecule by calculating the molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.orgyoutube.comlibretexts.org A smaller gap suggests that the molecule is more polarizable and reactive.

Building upon the insights from electronic structure calculations, computational methods can predict how this compound is likely to react. This is often achieved through the analysis of reactivity descriptors derived from quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a key framework for predicting reactivity. wikipedia.orglibretexts.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. For this compound, the locations of the HOMO and LUMO densities would indicate the most probable sites for interaction with other molecules. For instance, a high concentration of the HOMO on a nitrogen or oxygen atom would suggest that this is a likely site for protonation or interaction with an electrophile. youtube.com Conversely, a LUMO centered on the sulfonyl sulfur or carbonyl carbon would indicate susceptibility to nucleophilic attack at these positions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netthaiscience.info It highlights regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, and potentially the nitrogen atoms, making them sites for electrophilic attack. Regions of positive potential might be found around the hydrogen atoms and the sulfur atom.

Global and Local Reactivity Descriptors: These indices, often calculated using Density Functional Theory (DFT), provide quantitative measures of reactivity. researchgate.netscielo.org.mxresearchgate.netmdpi.com

| Descriptor | Description | Predicted Relevance for this compound |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value would indicate greater stability. |

| Electronic Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | Influences the direction of charge transfer in a reaction. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher value indicates a stronger electrophile. |

| Fukui Functions (f(r)) | Indicate the change in electron density at a particular point when the total number of electrons changes. | Used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. |

These computational tools collectively allow for a detailed prediction of the reactivity patterns of this compound, guiding synthetic efforts and mechanistic investigations.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. researchgate.net DFT studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For reactions involving the N-sulfamoyl group, DFT calculations can elucidate the step-by-step process of bond breaking and formation. For example, in a reaction where the N-S bond is cleaved, DFT can model the homolytic or heterolytic dissociation pathways. nih.gov It can determine the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. The pathway with the lowest activation energy is generally the most favorable.

In the context of this compound, DFT could be used to investigate:

Hydrolysis mechanisms: The stability of the carbamate (B1207046) and sulfamoyl groups in aqueous environments.

Reactions with nucleophiles/electrophiles: Identifying the most likely reaction pathways and the structures of the resulting products.

Thermal decomposition pathways: Predicting how the molecule breaks down under heat.

By calculating the energies of all stationary points on the potential energy surface, a detailed reaction profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (relative energies of reactants and products) and kinetics (height of energy barriers), offering insights that are often difficult to obtain through experimental means alone. rsc.org

Molecular Modeling Techniques for Structural and Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules, from small ligands to large biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.comnih.gov The primary goal is to predict the binding mode and affinity of the ligand. This technique is instrumental in drug discovery for identifying and optimizing potential drug candidates.

The methodology of molecular docking involves two main components:

Search Algorithm: This component explores the conformational space of the ligand within the binding site of the protein. It generates a large number of possible binding poses by systematically or stochastically translating, rotating, and altering the conformation of the ligand.

Scoring Function: For each generated pose, a scoring function estimates the binding affinity (or a value that correlates with it). Scoring functions are mathematical models that approximate the free energy of binding. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation effects. nih.gov

For a compound like this compound, if it were being investigated as an inhibitor of a particular enzyme, molecular docking would be used to predict how it fits into the enzyme's active site. The docking results would show the specific amino acid residues it interacts with, the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions), and a score indicating the predicted strength of the binding. researchgate.netsamipubco.com This information is invaluable for understanding the structural basis of its potential biological activity and for guiding the design of more potent analogs.

| Docking Software Component | Function |

| Search Algorithm | Generates various ligand poses within the receptor's binding site. |

| Scoring Function | Evaluates and ranks the generated poses based on predicted binding affinity. |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. osti.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of molecules and the stability of ligand-protein complexes. nih.govresearchgate.netnih.gov

In the context of this compound, an MD simulation could be performed on the free ligand to understand its preferred conformations in solution. More powerfully, an MD simulation can be run on a protein-ligand complex, often starting from a pose predicted by molecular docking. nih.gov

Such a simulation would reveal:

Stability of the Binding Pose: Whether the initial docked pose is stable over time or if the ligand moves to a different binding mode.

Flexibility of the Ligand and Protein: How the ligand and the protein's binding site residues adapt to each other.

Role of Water Molecules: The influence of surrounding water molecules on the binding interaction.

Binding Free Energy Calculations: More rigorous calculations of binding affinity can be performed using the data from MD simulations.

MD simulations provide a more realistic and detailed picture of the binding process than static docking, accounting for the inherent flexibility of both the ligand and the protein. osti.gov This can help to refine docking predictions and provide a deeper understanding of the molecular recognition process.

Development and Application of Computational Methods in Sulfamoyl Chemistry

Computational chemistry has become an indispensable tool for investigating the molecular properties, reactivity, and electronic structure of sulfamoyl-containing compounds. nih.govresearchgate.net Theoretical methods, particularly Density Functional Theory (DFT), provide profound insights that complement experimental findings, guiding the synthesis and development of new molecules with desired characteristics. mdpi.comnih.gov These computational approaches are pivotal in predicting molecular geometries, understanding intramolecular interactions, and elucidating physicochemical properties, which are crucial for applications in medicinal and materials chemistry. mdpi.comresearchgate.net

The development of robust computational methodologies allows for the detailed study of sulfamoyl derivatives, from simple structures to complex, biologically active molecules. acs.orgresearchgate.net Methods such as DFT and ab initio calculations are frequently employed to optimize molecular geometries and predict spectroscopic signatures. mdpi.comresearchgate.net For instance, computational calculations are often performed using specific functionals, like B3LYP, paired with basis sets such as 6-311++G(d,p), to achieve a high degree of accuracy. mdpi.com Such studies are critical for confirming that an optimized geometry represents a true local minimum on the potential energy surface, which is typically verified by frequency computations. mdpi.com

A significant application of these methods is in the prediction of physicochemical properties. Theoretical studies have been successfully used to determine the gas-phase acidity and pKa of various biologically active sulfonamides. acs.orgresearchgate.net By optimizing the geometries of both neutral and deprotonated forms of the molecules, researchers can calculate acidity with considerable precision. acs.orgresearchgate.net These calculations are vital for understanding the behavior of these compounds in biological systems.

The following table summarizes the calculated gas-phase acidities for a selection of sulfonamide-containing compounds using different theoretical methods.

Table 1: Calculated Gas-Phase Acidity of Selected Sulfonamides

| Compound | Computational Method | Calculated Gas-Phase Acidity (kJ mol⁻¹) |

|---|---|---|

| Sulfamic acid | CBS-QB3 | ~1320-1420 |

| Saccharin | Becke3LYP/6-311+G(d,p) | 1324 |

| Methazolamide | Becke3LYP/6-311+G(d,p) | 1324 |

This table is generated based on data from scientific studies. acs.orgresearchgate.net

Furthermore, computational methods are extensively applied to interpret and predict spectroscopic data. For example, theoretical calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for computing NMR shifts, while time-dependent DFT (TD-DFT) is employed to simulate electronic spectra and understand electronic transitions. mdpi.com The close agreement often observed between theoretical and experimental data validates the computational models used. mdpi.com

Below is a comparison of experimental and computationally predicted vibrational frequencies for key functional groups in the sulfonamide compound ({4-nitrophenyl}sulfonyl)tryptophan.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| SO₂ Asymmetric Stretch | 1330 | 1298 |

| SO₂ Symmetric Stretch | 1157 | - |

| C-N Stretch | 1458, 1478 | 1449, 1479 |

| N-H Stretch (Sulfonamide) | 3291 | 3496 |

Data sourced from a computational study on ({4-nitrophenyl}sulfonyl)tryptophan. mdpi.com

Advanced computational techniques like Natural Bond Orbital (NBO) analysis have been developed and applied to provide deeper insights into the electronic structure of sulfamoyl compounds. researchgate.net NBO analysis is used to understand various intramolecular interactions, particularly the nature of the S–N bond, which is a defining feature of this chemical class. researchgate.net These studies have investigated substituent effects on S-N interactions and rotational energy barriers, revealing that the eclipsed orientation of the SO₂ and NH₂ groups in simple sulfonamides is often preferred due to repulsive forces between lone pairs on the nitrogen and oxygen atoms. researchgate.net

The application of these computational tools is particularly impactful in the field of drug design and discovery. nih.govnih.gov In silico analyses guide the rational design of novel therapeutic agents. mdpi.com For instance, computational studies prompted the extension and development of new sulfamoylated phenol (B47542) derivatives as potent steroid sulfatase (STS) inhibitors for potential use in breast cancer treatment. nih.gov By modeling the interactions between the inhibitors and the enzyme's active site, researchers can design compounds with improved potency and selectivity, demonstrating a powerful synergy between theoretical chemistry and practical medicinal chemistry. nih.govnih.gov

Advanced Structural Characterization Research Methodologies

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

As of now, a crystal structure for methyl N-sulfamoylcarbamate has not been deposited in public structural databases. However, were a suitable single crystal to be grown and analyzed, the resulting data would provide:

Unambiguous Confirmation of Connectivity: Direct visualization of the atomic connectivity, confirming the proposed structure.

Precise Molecular Geometry: Highly accurate measurements of all bond lengths (e.g., C=O, C-O, S=O, S-N, N-C, N-H) and bond angles, allowing for comparison with theoretical models.

Solid-State Conformation: Determination of the preferred spatial orientation of the methyl carbamate (B1207046) and sulfamoyl groups relative to each other.

Intermolecular Interactions: Insight into the packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding involving the N-H protons and the oxygen atoms of the carbonyl and sulfonyl groups. This information is crucial for understanding the physical properties of the compound in the solid state.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

There is a growing emphasis on the development of green and sustainable methods for the synthesis of carbamates and sulfonamides. This includes the use of less hazardous reagents and solvents, catalytic processes, and one-pot reactions to improve efficiency and reduce waste. organic-chemistry.org Future research will likely focus on applying these principles to the synthesis of N-sulfamoylcarbamates.

Exploration of Undiscovered Reactivity and Catalytic Transformations (e.g., C-H Activation, Late-Stage Functionalization)

The functionalization of otherwise unreactive C-H bonds is a major area of research in organic chemistry. The sulfonamide group can act as a directing group to facilitate site-selective C-H activation, enabling the introduction of new functional groups into a molecule. rsc.orgnih.gov Late-stage functionalization, the modification of complex molecules at a late step in a synthetic sequence, is another powerful strategy. nih.govox.ac.uknih.gov Applying these techniques to N-sulfamoylcarbamates could open up new avenues for creating diverse and complex molecular architectures.

Integration of Machine Learning and Artificial Intelligence for Synthesis Planning

Machine learning and artificial intelligence are increasingly being used to predict the outcomes of chemical reactions and to assist in the planning of synthetic routes. nih.govmit.edusemanticscholar.orgnih.gov These computational tools can analyze vast amounts of chemical data to identify novel and efficient synthetic pathways. arxiv.org The application of these technologies to the synthesis of N-sulfamoylcarbamates could accelerate the discovery of new synthetic methods and novel derivatives.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing methyl N-sulfamoylcarbamate, and how should spectral data be interpreted?

- Methodological Answer : this compound requires multi-spectroscopic validation. Key techniques include:

- FT-IR Spectroscopy : Identify functional groups (e.g., sulfamoyl C=O stretch at ~1680–1720 cm⁻¹, carbamate N-H bend at ~1500–1550 cm⁻¹). Compare with computational vibrational frequencies using density functional theory (DFT) .

- NMR : Use and NMR to resolve structural ambiguities. For example, sulfamoyl protons may appear as singlets (δ 3.1–3.5 ppm), while carbamate methyl groups resonate at δ 3.7–4.0 ppm .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z 235 for parent ions with loss of sulfamoyl groups) .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Apply factorial design to evaluate reaction variables (e.g., solvent polarity, temperature, catalyst load). For example:

- Variable Screening : Test solvents (DMF vs. THF) and bases (NaH vs. KCO) in a 2 factorial setup .

- Response Surface Methodology (RSM) : Optimize molar ratios of sulfamoyl chloride to methyl carbamate. A central composite design (CCD) can model nonlinear interactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to determine:

- HOMO-LUMO Energy Gap : A smaller gap (<5 eV) suggests higher electrophilicity at the sulfamoyl group, favoring SN2 mechanisms .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing transition states .

Validate computational results with kinetic studies (e.g., Hammett plots) comparing substituent effects on reaction rates .

Q. What strategies resolve contradictions in toxicological data for this compound derivatives?

- Methodological Answer : Address discrepancies using:

- Comparative Meta-Analysis : Aggregate data from structurally analogous carbamates (e.g., Ethiofencarb, Alanycarb) to identify trends in LD values or metabolic pathways .

- In Silico Toxicology : Use QSAR models (e.g., TOPKAT or ECOSAR) to predict acute toxicity and cross-validate with in vitro assays (e.g., HepG2 cell viability) .

- Isomer-Specific Analysis : Differentiate between stereoisomers or degradation products using chiral HPLC or LC-MS/MS .

Q. How can computational docking studies predict the biological activity of this compound against enzyme targets?

- Methodological Answer : Follow this workflow:

- Target Selection : Prioritize enzymes with sulfamoyl-binding pockets (e.g., carbonic anhydrase, acetylcholinesterase).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Key parameters: binding affinity (ΔG ≤ −8 kcal/mol), hydrogen bonds with catalytic residues (e.g., Zn in carbonic anhydrase) .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability and RMSD fluctuations .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying this compound’s stability under varying pH conditions?

- Methodological Answer : Include:

- Negative Controls : Use inert analogs (e.g., methyl carbamate without sulfamoyl group) to isolate degradation pathways.

- Buffer Systems : Test phosphate (pH 2–8) and carbonate (pH 9–11) buffers. Monitor hydrolysis via HPLC-UV (λ = 254 nm) .

- Accelerated Stability Testing : Perform Arrhenius analysis at 40°C, 60°C, and 80°C to extrapolate shelf-life at 25°C .

Q. How should researchers design assays to differentiate this compound’s inhibitory effects from nonspecific binding?

- Methodological Answer : Implement:

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) with increasing ligand concentrations. Calculate via Cheng-Prusoff equation .

- SPR Biosensing : Measure real-time binding kinetics (ka, kd) on immobilized enzyme surfaces. Compare with negative controls (blocked flow cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.